molecular formula C18H18ClNO3S B15180370 Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, 2-methylphenyl ester CAS No. 135813-17-1

Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, 2-methylphenyl ester

Cat. No.: B15180370
CAS No.: 135813-17-1
M. Wt: 363.9 g/mol
InChI Key: GBRLYUVICMBNOT-UHFFFAOYSA-N
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Description

Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, 2-methylphenyl ester is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, 2-methylphenyl ester typically involves multiple steps, starting from readily available precursors. One common method involves the esterification of 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)benzoic acid with 2-methylphenol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, and the reaction mixture is heated to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of advanced catalytic systems. These methods aim to optimize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, 2-methylphenyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxomethyl group to a thiol or sulfide.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and are carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, 2-methylphenyl ester has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, 2-methylphenyl ester involves its interaction with specific molecular targets. The compound’s thioxomethyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. Additionally, the ester moiety may undergo hydrolysis to release active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Benzoic acid, 2-chloro-5-(((1-methylethoxy)carbonyl)amino)-, 1-methylethyl ester
  • Benzoic acid, 2-chloro-5-(((1-methylethoxy)carbonyl)amino)-, 2-methylphenyl ester

Uniqueness

Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, 2-methylphenyl ester is unique due to the presence of the thioxomethyl group, which imparts distinct chemical reactivity and potential biological activity compared to its carbonyl-containing analogs.

Properties

CAS No.

135813-17-1

Molecular Formula

C18H18ClNO3S

Molecular Weight

363.9 g/mol

IUPAC Name

(2-methylphenyl) 2-chloro-5-(propan-2-yloxycarbothioylamino)benzoate

InChI

InChI=1S/C18H18ClNO3S/c1-11(2)22-18(24)20-13-8-9-15(19)14(10-13)17(21)23-16-7-5-4-6-12(16)3/h4-11H,1-3H3,(H,20,24)

InChI Key

GBRLYUVICMBNOT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OC(=O)C2=C(C=CC(=C2)NC(=S)OC(C)C)Cl

Origin of Product

United States

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